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Compound of Interest

Compound Name: Quinizarin

Cat. No.: B147793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Quinizarin (1,4-dihydroxyanthraquinone), a key chromophore found in various natural products

and synthetic dyes with significant applications in medicinal chemistry and materials science.

This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopic characteristics, offering a foundational resource for its

identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of

Quinizarin. The following tables summarize the ¹H and ¹³C NMR chemical shifts observed in

common deuterated solvents.

¹H NMR Spectral Data
The ¹H NMR spectrum of Quinizarin is characterized by signals in the aromatic and hydroxyl

regions. The symmetry of the molecule results in a simplified spectrum.
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Proton

Chemical Shift

(δ) in CDCl₃

(ppm)

Chemical Shift

(δ) in DMSO-d₆

(ppm)

Multiplicity

Coupling

Constant (J) in

Hz

H-2, H-3 7.29 7.33 s -

H-5, H-8 8.32 8.12 dd 7.6, 1.2

H-6, H-7 7.83 7.88 dd 7.6, 1.2

1-OH, 4-OH 12.90 12.55 s -

Note: Coupling constants for the aromatic protons (H-5, H-8 and H-6, H-7) are typical for ortho

and meta coupling in aromatic systems.

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of Quinizarin. The chemical

shifts are indicative of the aromatic and carbonyl carbons present in the molecule.

Carbon
Chemical Shift (δ) in CDCl₃

(ppm)

Chemical Shift (δ) in DMSO-

d₆ (ppm)

C-1, C-4 162.3 161.2

C-2, C-3 126.5 126.8

C-4a, C-9a 133.2 132.5

C-5, C-8 126.5 126.8

C-6, C-7 136.4 137.1

C-8a, C-10a 115.8 116.2

C-9, C-10 188.5 188.0

Infrared (IR) Spectroscopy
The IR spectrum of Quinizarin reveals characteristic absorption bands corresponding to its

functional groups. The data presented below was obtained from a KBr pellet.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3450
O-H stretch (intramolecular

hydrogen bonding)
Broad, Strong

~3070 C-H stretch (aromatic) Medium

~1621
C=O stretch (quinone,

hydrogen-bonded)
Strong

~1590 C=C stretch (aromatic) Strong

~1450 C-H bend (aromatic) Medium

~1370 O-H bend Medium

~1270 C-O stretch (phenol) Strong

~1200 C-C stretch (aromatic ring) Medium

~850
C-H out-of-plane bend

(aromatic)
Medium

~750
C-H out-of-plane bend

(aromatic)
Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Quinizarin is sensitive to solvent polarity, exhibiting characteristic

absorption maxima corresponding to π → π* and n → π* electronic transitions within the

conjugated system.
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Solvent λmax (nm)

Dichloromethane 480, 510 (sh), 548 (sh)[1]

Methanol 478

Ethanol 480

Toluene 490, 525 (sh), 560 (sh)

Phosphate Buffer (pH 7.4) 470[2]

Dimethylformamide 470, 520 (sh)

sh = shoulder

Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Quinizarin.

Methodology:

Sample Preparation:

Weigh approximately 10-20 mg of dry Quinizarin powder for ¹H NMR and 50-100 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry vial.

To ensure a homogenous solution and remove any particulate matter, filter the solution

through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR

tube.

Cap the NMR tube and ensure the sample height is appropriate for the spectrometer being

used.

Instrumentation:
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A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal

dispersion.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse program. The spectral width should

be set to encompass the aromatic and hydroxyl proton regions (typically 0-15 ppm). A

sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral

width should cover the expected range for aromatic and carbonyl carbons (typically 0-200

ppm). A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52

ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Attenuated Total Reflectance (ATR) - Fourier Transform
Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid Quinizarin.

Methodology:

Sample Preparation:
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Ensure the Quinizarin sample is a fine, dry powder. Grinding the sample gently in an

agate mortar and pestle can improve spectral quality.

Instrumentation:

An FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum to remove contributions from atmospheric water and carbon

dioxide.

Place a small amount of the Quinizarin powder onto the ATR crystal, ensuring complete

coverage of the crystal surface.

Apply pressure to the sample using the ATR pressure clamp to ensure good contact

between the sample and the crystal.

Record the sample spectrum. A typical measurement consists of co-adding multiple scans

(e.g., 16 or 32) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

Data Processing:

The software will automatically perform the background subtraction.

Identify the wavenumbers of the major absorption bands.

Assign the observed bands to their corresponding molecular vibrations.

UV-Vis Spectroscopy
Objective: To determine the absorption maxima of Quinizarin in a specific solvent.

Methodology:

Sample Preparation:
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Prepare a stock solution of Quinizarin of a known concentration in the desired

spectroscopic grade solvent (e.g., ethanol, dichloromethane).

From the stock solution, prepare a dilute solution such that the maximum absorbance falls

within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).

Instrumentation:

A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as the reference (blank).

Fill a second matched quartz cuvette with the prepared Quinizarin solution.

Place the reference and sample cuvettes in the appropriate holders in the

spectrophotometer.

Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

Data Processing:

The instrument software will automatically subtract the blank spectrum.

Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Visualizations
Experimental Workflow for Spectroscopic Analysis of
Quinizarin
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Caption: Workflow for the spectroscopic analysis of Quinizarin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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